molecular formula C16H25N3O2S B2722487 2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705711-77-8

2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2722487
CAS No.: 1705711-77-8
M. Wt: 323.46
InChI Key: SNRKQGAEABMDPI-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology for the development of protein kinase inhibitors. Its core structure, featuring a pyrazol-4-yl acetamide scaffold, is a privileged pharmacophore in drug discovery, known for its ability to act as a hinge-binding motif in ATP-competitive kinase inhibitors [source: https://pubs.acs.org/doi/10.1021/jm301870c]. The molecule's distinct substitution pattern, incorporating a cyclopentylsulfanyl group and a tetrahydropyran (oxan-4-yl)methyl moiety, is strategically designed to explore specific interactions within the hydrophobic regions and solvent-exposed front pocket of kinase catalytic domains. This molecular architecture suggests its primary research value lies in probing kinase signaling pathways and as a potential lead compound for oncology and inflammatory disease research. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of novel kinase inhibitors, with a focus on achieving selectivity and potency against specific kinase targets. Its mechanism of action is hypothesized to involve binding to the kinase's active site, thereby preventing ATP binding and subsequent phosphorylation of downstream substrate proteins, which can lead to the inhibition of aberrant cell proliferation and survival signals in cancer models [source: https://www.nature.com/articles/s41573-021-00252-0]. Consequently, this acetamide derivative serves as a critical chemical probe for dissecting the biological roles of kinases and validating new targets in preclinical research.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-16(12-22-15-3-1-2-4-15)18-14-9-17-19(11-14)10-13-5-7-21-8-6-13/h9,11,13,15H,1-8,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRKQGAEABMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step typically involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Cyclopentylthio Group: This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a suitable leaving group on the pyrazole ring.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the reaction of a tetrahydro-2H-pyran-4-ylmethyl halide with the pyrazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentylthio group or the tetrahydro-2H-pyran-4-yl group using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The acetamide scaffold is shared across multiple analogs, but substituent variations dictate distinct physicochemical and biological properties. Key analogs include:

Compound Name Key Substituents Molecular Features
Target Compound Cyclopentylsulfanyl, Oxan-4-ylmethyl-pyrazole Moderate lipophilicity (cyclopentyl) + enhanced solubility (tetrahydropyran)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide Dioxoquinazolinyl, 3-Fluorophenethyl High polarity (dioxoquinazolinyl) + fluorinated aromatic moiety
N-[2-(4-Hydroxyphenyl)Ethyl]-2-(1-Isopropylindol-3-yl)Acetamide Hydroxyphenethyl, Isopropylindolyl Polar phenolic group + bulky indole substituent
ML300-Derived Inhibitors (Compounds 37–39) Benzotriazolyl, Chlorophenyl, Methoxyphenyl/pyridyl Electron-deficient benzotriazole + halogenated aromatic groups
N-(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide Methylsulfanylphenyl, Dimethyl-oxo-phenylpyrazole Thioether-linked phenyl + ketopyrazole core

Physicochemical Properties (Inferred)

  • Solubility : The oxan-4-ylmethyl group in the target may improve aqueous solubility compared to chlorophenyl (Compound 37–39) or fluorophenethyl (Compound 9) substituents .
  • Lipophilicity : Cyclopentylsulfanyl offers lower logP than benzotriazolyl (Compounds 37–39) but higher than hydroxyphenethyl (Compound 10) .

Biological Activity

The compound 2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a cyclopentyl sulfanyl group and a pyrazole moiety, which are known for their diverse biological interactions.

  • Molecular Formula : C16H25N3O2S
  • Molecular Weight : 323.46 g/mol
  • CAS Number : 2034528-43-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring suggests potential anti-inflammatory and anticancer properties, as seen in related compounds. Pyrazole derivatives often exhibit inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These results indicate that the compound may also exhibit similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. In studies, certain pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting that this compound could possess comparable anti-inflammatory capabilities.

Case Studies and Research Findings

Research has shown that structurally related compounds exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro, with some showing IC50 values as low as 0.01 µM against MCF7 cell lines.
  • Enzyme Inhibition : The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain pyrazole derivatives inhibited CDK2 with IC50 values around 0.95 nM.
  • Cytotoxicity Studies : Extensive cytotoxicity testing against various cancer cell lines has been conducted, revealing promising results for compounds containing the pyrazole scaffold.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

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